Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with a naphthalenylcarbonyl group, a phenyl group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methyl, phenyl, and naphthalenylcarbonyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as Grignard reagents, organolithium compounds, or palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: In materials science, this compound can be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the naphthalenylcarbonyl and phenyl groups allows for π-π stacking interactions, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 2-[(2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester
Uniqueness
Compared to similar compounds, 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester is unique due to the presence of the naphthalenylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial and anticancer activities, supported by data tables and research findings.
- Molecular Formula : C19H18N2O4S
- Molecular Weight : 370.43 g/mol
- CAS Number : 331454-84-3
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 5-methyl... | Staphylococcus aureus | 32 µg/mL |
N-[2-[5-(methylthio)thiophen-2-yl] | Staphylococcus epidermidis | 16 µg/mL |
derivative of ciprofloxacin | Escherichia coli | 64 µg/mL |
Studies have shown that derivatives containing thiophene rings enhance activity against Gram-positive bacteria, particularly Staphylococcus aureus, compared to their parent compounds .
Anticancer Activity
The anticancer potential of Ethyl 5-methyl... has also been explored, particularly its effects on various cancer cell lines.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
In vitro assays indicate that the compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .
Case Study 1: Antibacterial Screening
A study conducted on a series of thiophene derivatives, including Ethyl 5-methyl..., showed promising results against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, which is critical for its antibacterial efficacy .
Case Study 2: Anticancer Efficacy
In a separate investigation, the anticancer effects of Ethyl 5-methyl... were evaluated using MCF-7 and HeLa cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis. The study emphasized the potential for this compound as a lead in cancer therapy development .
Properties
CAS No. |
496028-44-5 |
---|---|
Molecular Formula |
C25H21NO3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(naphthalene-1-carbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO3S/c1-3-29-25(28)22-21(18-11-5-4-6-12-18)16(2)30-24(22)26-23(27)20-15-9-13-17-10-7-8-14-19(17)20/h4-15H,3H2,1-2H3,(H,26,27) |
InChI Key |
AEHICHRYVXZBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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